molecular formula C14H16BrNO2 B13968741 Tert-butyl 5-bromo-3-methyl-1h-indole-1-carboxylate

Tert-butyl 5-bromo-3-methyl-1h-indole-1-carboxylate

Cat. No.: B13968741
M. Wt: 310.19 g/mol
InChI Key: SIGRVXMHHCSAMS-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-3-methyl-1h-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 5-position, and a methyl group at the 3-position on the indole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-3-methyl-1h-indole-1-carboxylate typically involves the bromination of 3-methylindole followed by esterification. One common method includes:

    Bromination: 3-methylindole is reacted with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 5-position.

    Esterification: The resulting 5-bromo-3-methylindole is then treated with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, modifying the electronic properties of the compound.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

  • Substitution reactions yield various derivatives depending on the nucleophile used.
  • Oxidation and reduction reactions modify the indole ring, potentially leading to new functionalized indole derivatives.
  • Hydrolysis of the ester group produces 5-bromo-3-methylindole-1-carboxylic acid.

Scientific Research Applications

Tert-butyl 5-bromo-3-methyl-1h-indole-1-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in the study of indole-based biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is a precursor in the development of pharmaceutical agents with potential therapeutic effects, such as anticancer and antimicrobial properties.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3-methyl-1h-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups on the indole ring can influence binding affinity and specificity, while the tert-butyl ester group can affect the compound’s solubility and stability.

Comparison with Similar Compounds

  • Tert-butyl 5-bromo-1h-indole-1-carboxylate
  • Tert-butyl 3-methyl-1h-indole-1-carboxylate
  • Tert-butyl 5-chloro-3-methyl-1h-indole-1-carboxylate

Comparison:

  • Tert-butyl 5-bromo-3-methyl-1h-indole-1-carboxylate is unique due to the combination of the bromine atom at the 5-position and the methyl group at the 3-position, which can significantly influence its reactivity and biological activity compared to other similar compounds.
  • Tert-butyl 5-bromo-1h-indole-1-carboxylate lacks the methyl group, which may result in different chemical and biological properties.
  • Tert-butyl 3-methyl-1h-indole-1-carboxylate lacks the bromine atom, affecting its reactivity in substitution reactions.
  • Tert-butyl 5-chloro-3-methyl-1h-indole-1-carboxylate has a chlorine atom instead of bromine, which can alter its electronic properties and reactivity.

Properties

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

IUPAC Name

tert-butyl 5-bromo-3-methylindole-1-carboxylate

InChI

InChI=1S/C14H16BrNO2/c1-9-8-16(13(17)18-14(2,3)4)12-6-5-10(15)7-11(9)12/h5-8H,1-4H3

InChI Key

SIGRVXMHHCSAMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C

Origin of Product

United States

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